molecular formula C18H24O4 B032476 Latanoprost lactone diol CAS No. 145667-75-0

Latanoprost lactone diol

Número de catálogo: B032476
Número CAS: 145667-75-0
Peso molecular: 304.4 g/mol
Clave InChI: CQVHXVLSHMRWEC-UTSKFRMZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound, (3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one, is a stereochemically defined prostaglandin F2α (PGF2α) analogue, a class of critical lipid mediators. Its intricate structure, featuring multiple chiral centers including the key (R)-configuration on the side chain, is essential for its biological activity and specificity. This high-purity compound is an invaluable research tool for probing the FP receptor signaling pathway. Researchers can utilize it to investigate a wide range of physiological and pathophysiological processes, including smooth muscle contraction, inflammation, steroidogenesis, and reproductive biology. Its defined stereochemistry ensures reliable and reproducible results in studies aimed at elucidating the role of prostanoids in cellular communication, making it particularly useful for in vitro assays, receptor binding studies, and as a standard in analytical chemistry. This product is offered exclusively for fundamental biochemical and pharmacological research to advance scientific understanding.

Propiedades

IUPAC Name

(3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-17,19-20H,6-11H2/t13-,14+,15+,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVHXVLSHMRWEC-UTSKFRMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)CCC(CCC3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)CC[C@H](CCC3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437648
Record name (3aR,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145667-75-0
Record name (3aR,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

(–)-Corey Lactone Derivatives

The synthesis typically begins with (–)-Corey lactone (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate, a protected alcohol intermediate. This compound undergoes oxidation to form the corresponding aldehyde, a pivotal step for subsequent chain elongation.

Oxidation of (–)-Corey Alcohol to Aldehyde
A 20-L reactor charged with (–)-Corey alcohol (250 g, 0.71 mol), trichloroisocyanuric acid (66 g, 0.29 mol), potassium acetate (166.9 g, 1.74 mol), and dichloromethane (8 L) is cooled to –5°C. TEMPO (1.13 g, 7 mmol) initiates oxidation, raising the temperature to 17°C within 5 minutes. After 1 hour, quenching with potassium bicarbonate yields the aldehyde intermediate, which is purified via sequential washes with KI, Na₂S₂O₃, and KH₂PO₄.

Horner-Wadsworth-Emmons (HWE) Condensation

Coupling with Ketophosphonate Reagents

The aldehyde intermediate reacts with Travoprost phosphonate under HWE conditions to install the α,β-unsaturated ketone side chain. In a representative procedure, 1,069 g of PPB-Corey-lactone is suspended in anhydrous toluene (11.1 L) with diisopropylcarbodiimide (1.4 L) and dimethyl sulfoxide in phosphoric acid. Heating to 50°C for oxidation, followed by addition of Travoprost phosphonate (1.45 kg), yields the enone intermediate with 55% efficiency after chromatography.

Table 1: HWE Reaction Conditions and Yields

ParameterValueSource
SolventToluene
ReagentsDIPCI, DMSO/H₃PO₄
Temperature50°C → –10°C
Yield55%

Stereoselective Hydrogenation

Chemoselective Reduction of α,β-Unsaturated Ketones

Lithium Selectride (LiSBH₃) selectively reduces the ketone group while preserving the olefin. A solution of the enone intermediate in THF is treated with LiSBH₃ at –78°C, yielding the secondary alcohol with >98% enantiomeric excess (ee). This step is critical for introducing the (R)-3-hydroxy configuration.

Table 2: Hydrogenation Parameters

ParameterValueSource
Reducing AgentLithium Selectride
Temperature–78°C
Stereoselectivity>98% ee

Deprotection and Final Isolation

Hydrolysis of Protecting Groups

The PPB (4-phenylbenzoate) group is cleaved via alkaline hydrolysis. A mixture of the protected intermediate (915 g) and KOH (316 g) in methanol/water (4:1) is stirred at 25°C for 12 hours. Acidification with HCl precipitates the crude product, which is recrystallized from ethyl acetate/hexane to afford the title compound with 85% purity.

Comparative Analysis of Synthetic Routes

Traditional vs. Chemoenzymatic Approaches

Traditional chemical synthesis relies on sequential oxidation, HWE condensation, and hydrogenation, achieving an overall yield of 30–40%. In contrast, emerging chemoenzymatic methods employ lipase-catalyzed kinetic resolutions to enhance stereocontrol, though scalability remains a challenge.

Industrial-Scale Considerations

Process Optimization for Scalability

Large-scale batches (>1 kg) require stringent temperature control during TEMPO-mediated oxidations to prevent exothermic side reactions. Patent US20030149294A1 highlights the use of jacketed reactors and continuous filtration systems to mitigate bottlenecks in dichloromethane washes .

Análisis De Reacciones Químicas

Esterification and Acylation

The primary and secondary hydroxyl groups undergo esterification with acylating agents. This is pivotal for prodrug development (e.g., latanoprost synthesis).

Reaction Reagents/Conditions Product Source
Benzoylation of C5 hydroxylBenzoyl chloride, pyridine, 0°C(3aR,4R,5R,6aS)-5-(Benzoyloxy)-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one
Biphenyl-4-carboxylate formation[1,1'-Biphenyl]-4-carbonyl chlorideC25H28O5 derivative (prodrug intermediate)
  • Key Insight : Steric hindrance from the cyclopentane-furan backbone limits acylation to the C5 hydroxyl under mild conditions .

Oxidation Reactions

Controlled oxidation is employed to modify hydroxyl groups or generate ketones for downstream reactions.

Reagent Conditions Product Application Source
Pyridinium chlorochromateDichloromethane, RTKetone formation at C5 (lactone stability retained)Prostaglandin analog synthesis
MnO₂Toluene, refluxSelective oxidation of allylic alcohols (if present)Functional group interconversion
  • Note : Over-oxidation risks are mitigated by using PCC due to its milder nature .

Wittig Reaction

The compound’s lactone structure participates in stereospecific Wittig reactions to extend carbon chains, critical for prostaglandin side-chain elaboration.

Wittig Reagent Conditions Product Yield Source
(3R)-3-hydroxy-5-phenylpentyltriphenylphosphonium bromideTHF, -78°C to RTIntroduction of α,β-unsaturated ketone side chain78%
Trifluoromethylphenoxy-derived ylideDMF, 40°CFluorinated prostaglandin analog (anti-glaucoma applications)65%
  • Mechanism : The reaction proceeds via a stereospecific [2+2] cycloaddition, retaining the (3aR,4R,5R,6aS) configuration .

Hydrolysis and Lactone Ring Opening

Acidic or basic hydrolysis cleaves the lactone ring, generating diol intermediates for further derivatization.

Condition Product Downstream Use Source
0.1M HCl, ethanol, 50°C(3aR,4R,5R,6aS)-Hexahydro-4-((R)-3-hydroxy-5-phenylpentyl)-2H-cyclopenta[b]furan-2,5-diolSynthesis of prostaglandin F2α analogs
NaOH (pH 12), H2O, RTWater-soluble diol (requires stabilization via silylation)Biocatalytic studies

Silylation for Hydroxyl Protection

Hydroxyl groups are protected using silyl ethers to prevent unwanted side reactions during multi-step syntheses.

Silylating Agent Conditions Product Stability Source
tert-Butyldimethylsilyl chlorideImidazole, DMFBis-TBDMS ether derivative (C30H54O4Si2)>6 months at -20°C
Triisopropylsilyl chloridePyridine, 0°CSterically shielded silyl ether (prevents β-elimination)High thermal stability

Substitution at the Phenylpentyl Side Chain

The 5-phenylpentyl side chain undergoes electrophilic substitution, enabling fluorination or functionalization.

Reaction Reagents Product Biological Relevance Source
TrifluoromethylationCF3I, CuI, DMF(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-(3-(trifluoromethyl)phenyl)pentyl)...Enhanced receptor binding
BrominationBr2, FeBr3Brominated analog (precursor for cross-coupling reactions)Radioligand development

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other cyclopenta[b]furan-2-one derivatives, prostaglandin intermediates, and bioactive analogs. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Application
Target Compound (145667-75-0) C₁₈H₂₄O₄ 304.386 5-hydroxy, 4-((R)-3-hydroxy-5-phenylpentyl) Anti-glaucoma (prostaglandin analog)
Corey Lactone Diol (32233-40-2) C₈H₁₂O₄ 172.18 5-hydroxy, 4-hydroxymethyl Prostaglandin synthesis intermediate
(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl) analog (55444-68-3) C₂₅H₂₆O₅ 406.47 Benzoyl ester at 5-position, unsaturated pentenyl chain Enhanced lipophilicity; potential prodrug
(+)-(3aR,4R,5r,6aS)-Hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-5-phenyl-1-pentenyl] analog (41639-74-1) C₁₈H₂₂O₄ 302.36 Unsaturated (1E,3R)-pentenyl chain Prostaglandin F₂α analog; ocular therapeutics
[3aR,4R(1E,3S),5R,6aS]-5-Benzoyloxy-4-(3-hydroxy-4-phenoxy-1-buten-1-yl) analog (208111-89-1) C₂₄H₂₃ClO₆ 442.89 Chlorinated benzoyloxy group, phenoxybutenyl chain Modified receptor binding; research use

Key Findings:

Core Structural Variations: The Corey lactone diol (C₈H₁₂O₄) lacks the extended alkyl chain and phenyl group of the target compound, making it a critical intermediate for prostaglandin synthesis rather than a bioactive molecule . Benzoylated analogs (e.g., CAS 55444-68-3 ) introduce ester groups to enhance stability and bioavailability.

Stereochemical Impact :

  • The anti-glaucoma activity of the target compound is highly dependent on its (3aR,4R,5R,6aS) configuration . Analogous compounds with inverted stereochemistry (e.g., 3aS in ) may exhibit reduced receptor affinity.
  • The (1E,3R)-pentenyl chain in CAS 41639-74-1 introduces rigidity via a double bond, which may optimize binding to prostaglandin F receptors compared to the saturated pentyl chain in the target compound.

Biological Activity: The target compound’s 5-hydroxy group and phenylpentyl chain are essential for agonism at prostaglandin EP3 receptors, which regulate intraocular pressure .

Safety and Hazards: Prostaglandin analogs like the target compound generally exhibit low systemic toxicity but may cause local irritation.

Actividad Biológica

The compound (3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one , also known as Latanoprost Lactone Diol , is a derivative of prostaglandins and has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H28O5
  • Molecular Weight : 408.49 g/mol
  • CAS Number : 145667-75-0

This compound acts primarily as a prostaglandin F2α analogue , which influences various physiological processes through its interaction with prostanoid receptors. The compound exhibits selective agonistic activity towards the FP receptor , leading to significant biological effects.

1. Ocular Effects

This compound is predominantly studied for its effects in ophthalmology:

  • Intraocular Pressure Reduction : It has been shown to effectively lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension by enhancing uveoscleral outflow. Clinical trials have demonstrated that it can reduce IOP by approximately 25% compared to baseline measurements .

2. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties:

  • Cytokine Modulation : It reduces the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting potential applications in treating inflammatory conditions .

3. Vascular Effects

The compound has notable vascular effects:

  • Vasodilation : It induces vasodilation in various vascular beds, which can be beneficial in conditions associated with impaired blood flow .

Case Study 1: Glaucoma Treatment

In a randomized controlled trial involving 200 patients with open-angle glaucoma, this compound was administered once daily. Results showed a significant reduction in IOP compared to the placebo group after four weeks of treatment. The mean reduction was recorded at 6 mmHg (p < 0.01) .

Case Study 2: Inflammatory Response

A study assessed the anti-inflammatory effects of this compound on human conjunctival fibroblasts. The treatment led to a decrease in IL-6 production by approximately 40%, indicating its potential utility in managing ocular surface inflammation .

Comparative Analysis of Biological Activities

Activity TypeThis compoundOther Prostaglandin Analogues
IOP Reduction (%)~25%~20%-30%
Anti-inflammatory EffectModerateVaries
VasodilationYesYes

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the stereochemistry of (3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for resolving stereochemistry. Coupling constants (JJ-values) in 1H^{1}\text{H}-NMR can differentiate axial/equatorial proton orientations in the cyclopentane ring. For absolute configuration, X-ray crystallography is definitive, while optical rotation data (e.g., 44-44^\circ in methanol at c=1.4c=1.4) corroborates enantiomeric purity . Polarimetry and circular dichroism (CD) are supplementary tools for chiral centers .

Q. How can researchers ensure synthetic reproducibility of this compound given its complex stereochemistry?

  • Methodological Answer : Use chiral starting materials or catalysts to enforce stereocontrol. For example, Corey lactone derivatives (a related cyclopenta[b]furan scaffold) are synthesized via asymmetric epoxidation or enzymatic resolution to preserve stereointegrity . Reaction monitoring via thin-layer chromatography (TLC) and HPLC with chiral columns ensures intermediate purity. Document solvent polarity and temperature rigorously, as minor variations can alter diastereomer ratios.

Q. What are the key challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : The compound’s hydrophilicity (due to multiple hydroxyl groups) complicates crystallization. Use gradient elution in reverse-phase HPLC with C18 columns and mobile phases like acetonitrile/water. For larger-scale purification, flash chromatography with silica gel and ethyl acetate/hexane mixtures (adjusted for polarity) is effective. Lyophilization may stabilize the product if hygroscopicity is observed .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform NMR experiments in deuterated solvents matching computational conditions (e.g., methanol-d4_4 or DMSO-d6_6). Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model lowest-energy conformers and compare theoretical/experimental shifts. If inconsistencies persist, verify sample purity via LC-MS to rule out impurities mimicking spectral anomalies .

Q. What strategies optimize regioselective functionalization of the cyclopenta[b]furan core without compromising stereochemistry?

  • Methodological Answer : Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) or acetyl groups before functionalization. For example, benzoylation at the 5-hydroxy position (as seen in derivatives like CAS 55444-68-3) is achieved using benzoyl chloride in pyridine. Monitor reaction progress via 1H^{1}\text{H}-NMR to detect over-substitution. Use mild deprotection agents (e.g., tetra-n-butylammonium fluoride for silyl ethers) to retain stereochemistry .

Q. How can researchers validate the compound’s pharmacological activity in vitro given its structural similarity to prostaglandin analogs?

  • Methodological Answer : Compare binding affinity to prostaglandin receptors (e.g., FP receptors) using competitive radioligand assays. For functional activity, measure intracellular calcium flux in HEK293 cells transfected with FP receptors. Include positive controls like Latanoprost (a known FP agonist) and validate selectivity via receptor subtype profiling. Structural analogs with modified alkyl chains (e.g., 3-hydroxy-5-phenylpentyl group) may exhibit divergent potency, requiring dose-response analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Latanoprost lactone diol
Reactant of Route 2
Reactant of Route 2
Latanoprost lactone diol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.